N-Benzoyl-N-hydroxyfuran-2-carboxamide
Description
N-Benzoyl-N-hydroxyfuran-2-carboxamide is a synthetic organic compound characterized by a furan ring substituted with a hydroxy group at position 2, which is further functionalized with a benzoyl carboxamide moiety. This structure combines aromatic (benzoyl) and heterocyclic (furan) components, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
61494-43-7 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
N-benzoyl-N-hydroxyfuran-2-carboxamide |
InChI |
InChI=1S/C12H9NO4/c14-11(9-5-2-1-3-6-9)13(16)12(15)10-7-4-8-17-10/h1-8,16H |
InChI Key |
WQDSZPYDXOCTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-hydroxyfuran-2-carboxamide typically involves the reaction of benzoyl chloride with N-hydroxyfuran-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-hydroxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-benzoyl-2-furancarboxylic acid.
Reduction: Formation of N-benzyl-N-hydroxyfuran-2-carboxamide.
Substitution: Formation of brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-Benzoyl-N-hydroxyfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on three carboxamide derivatives with structural similarities to N-Benzoyl-N-hydroxyfuran-2-carboxamide. Key differences in substituents, molecular properties, and reported bioactivities are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
The chlorobenzyl and sulfone groups in the third compound improve solubility and metabolic stability, critical for anticancer applications . The absence of electronegative substituents (e.g., Cl, SO₂) in this compound may limit its pharmacokinetic profile compared to the third compound.
In contrast, the benzoxazole derivative (368.38 g/mol) aligns better with conventional drug-like properties .
Computational Predictions: While experimental data for this compound are scarce, density functional theory (DFT) methods (e.g., hybrid functionals with exact-exchange terms) could predict its thermochemical properties, such as bond dissociation energies or redox potentials, based on analog studies .
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